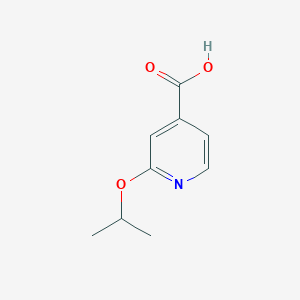

2-Isopropoxyisonicotinic acid

CAS No.: 862507-33-3

Cat. No.: VC2533495

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862507-33-3 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-propan-2-yloxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | WLKDRXHGHKKQGI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=NC=CC(=C1)C(=O)O |

| Canonical SMILES | CC(C)OC1=NC=CC(=C1)C(=O)O |

Introduction

Chemical Identity and Structural Overview

Basic Identification

2-Isopropoxyisonicotinic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of approximately 181.19 g/mol. The compound is also known by its systematic name 2-propan-2-yloxypyridine-4-carboxylic acid . This compound belongs to the class of substituted pyridine carboxylic acids, specifically featuring an isopropoxy group at the 2-position and a carboxylic acid functionality at the 4-position of the pyridine ring.

Molecular Structure

The molecular structure of 2-isopropoxyisonicotinic acid consists of a pyridine ring with two key substituents. The isopropoxy group (–OCH(CH3)2) is attached at the 2-position, adjacent to the nitrogen atom of the pyridine ring. This placement likely influences the electronic distribution within the aromatic system. The carboxylic acid group (–COOH) occupies the 4-position of the pyridine ring, which is para to the nitrogen atom . This structural arrangement creates a molecule with distinct polar regions that potentially influence its solubility, reactivity, and biological interactions.

Structural Characterization

Chemical Identifiers

For precise identification in chemical databases and literature, 2-isopropoxyisonicotinic acid has several unique identifiers:

-

SMILES notation: CC(C)OC1=NC=CC(=C1)C(=O)O

-

InChI: InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)

These standardized identifiers allow for unambiguous identification of the compound across different chemical databases and publications, facilitating research and information retrieval.

Structural Relationship to Isonicotinic Acid

2-Isopropoxyisonicotinic acid is structurally related to isonicotinic acid (C6H5NO2), which is a simpler pyridine carboxylic acid. Isonicotinic acid has a molecular weight of 123.11 g/mol and lacks the isopropoxy substituent . The addition of the isopropoxy group to isonicotinic acid increases lipophilicity and may alter the compound's pharmacokinetic properties, potentially enhancing membrane permeability and tissue distribution in biological systems.

Analytical and Physicochemical Properties

Predicted Collision Cross Section Data

Mass spectrometry analyses have generated predicted collision cross section (CCS) values for various adducts of 2-isopropoxyisonicotinic acid. These values are important for analytical identification and characterization of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.08118 | 137.6 |

| [M+Na]⁺ | 204.06312 | 149.1 |

| [M+NH₄]⁺ | 199.10772 | 144.4 |

| [M+K]⁺ | 220.03706 | 144.9 |

| [M-H]⁻ | 180.06662 | 137.5 |

| [M+Na-2H]⁻ | 202.04857 | 142.9 |

| [M]⁺ | 181.07335 | 138.9 |

| [M]⁻ | 181.07445 | 138.9 |

These CCS values represent the effective area of the molecule when interacting with a buffer gas during ion mobility spectrometry, providing insights into the compound's three-dimensional structure and conformational properties.

Spectroscopic Properties

While specific spectral data for 2-isopropoxyisonicotinic acid is limited in the available literature, inferences can be made from the related compound isonicotinic acid. NMR spectroscopy of isonicotinic acid shows characteristic signals for pyridine protons in the aromatic region, with signals at approximately 8.8 ppm and 7.8 ppm in DMSO-d6 . For 2-isopropoxyisonicotinic acid, additional signals would be expected for the isopropoxy group, including a methine proton (–CH) and two methyl groups (–CH3), likely appearing in the aliphatic region between 1.0-4.5 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume